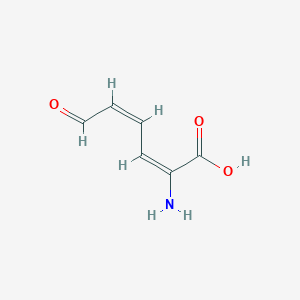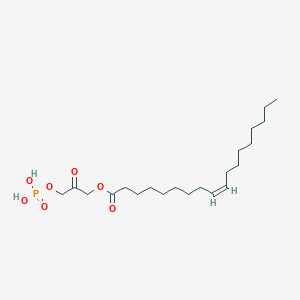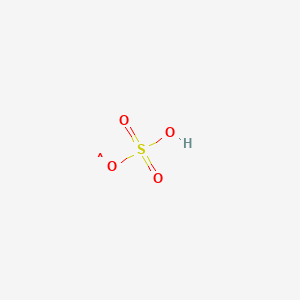
Hydroxidotrioxidosulfur(.)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxidotrioxidosulfur(.) is a sulfur oxoacid. It is a conjugate acid of a tetraoxidosulfate(.1-).
Aplicaciones Científicas De Investigación
1. Cyanide Toxicity Treatment
Hydroxocobalamin, a form of vitamin B12, has been evaluated for treating cyanide toxicity. In a study by Bebarta et al. (2010), hydroxocobalamin was compared with sodium nitrite, both used in combination with sodium thiosulfate, for treating acute cyanide toxicity in swine. Hydroxocobalamin was found to result in a faster return to baseline arterial pressure compared to the sodium nitrite combination, though no significant difference in mortality or serum acidosis was observed (Bebarta et al., 2010).
2. Bioelectronic Applications
Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) hydrogels, which have excellent biocompatibility and stability, have been studied for bioelectronic applications. Zhang et al. (2019) demonstrated the use of injectable PEDOT:PSS hydrogels for minimally invasive biomedical therapeutics, highlighting their potential in developing soft and self-healable hydrogel bioelectronic devices (Zhang et al., 2019).
3. Cancer Combination Therapy
Gong et al. (2013) utilized poly(3,4‐ethylenedioxythiophene):poly(4‐styrenesulfonate) (PEDOT:PSS) nanoparticles coated with polyethylene glycol (PEG) as a versatile drug delivery platform. These nanoparticles demonstrated potential in enhancing water solubility of water-insoluble drugs and accelerating cellular uptake, thus offering improved therapeutic efficacy for cancer combination therapy (Gong et al., 2013).
4. Ecotoxicological Effect Assessment
Riedl et al. (2015) developed a quantitative metabolic effect level index (MELI) to link multivariate metabolic fingerprints to ecotoxicological effect assessment. Their research highlighted how aggregated metabolic fingerprints provide quantitative estimates for establishing adverse outcome pathways of chemicals in environmental risk assessment (Riedl et al., 2015).
5. Biomedical Research and Hydrogel Development
Li et al. (2018) focused on the development of hydrogels for biomedical applications. They reviewed the properties of hydrogels, particularly their use in tissue engineering, drug and gene delivery, and other biomedical applications, highlighting the potential of these materials in simulating local tissue microenvironments (Li et al., 2018).
Propiedades
Nombre del producto |
Hydroxidotrioxidosulfur(.) |
|---|---|
Fórmula molecular |
HO4S |
Peso molecular |
97.07 g/mol |
InChI |
InChI=1S/HO4S/c1-5(2,3)4/h(H,1,2,3) |
Clave InChI |
NIAGBSSWEZDNMT-UHFFFAOYSA-N |
SMILES canónico |
OS(=O)(=O)[O] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B1239207.png)
![[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1239208.png)

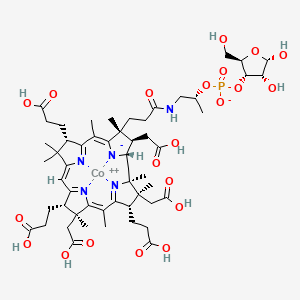
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239213.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239214.png)
![1-(2-chloroethyl)-1-nitroso-3-[(3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]urea](/img/structure/B1239216.png)
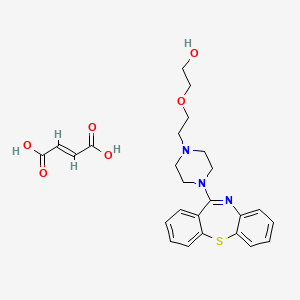
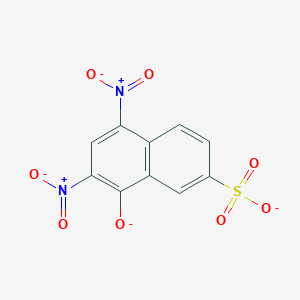
![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)
